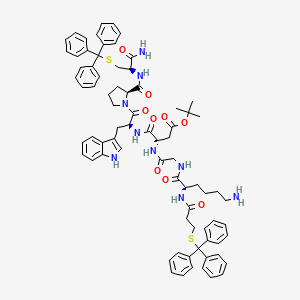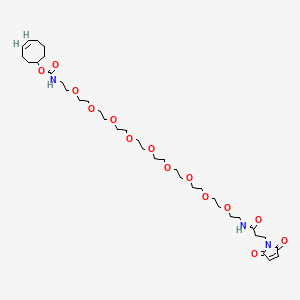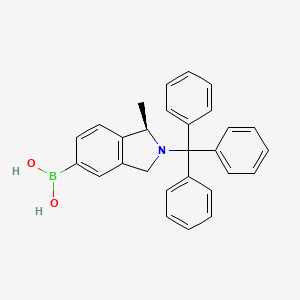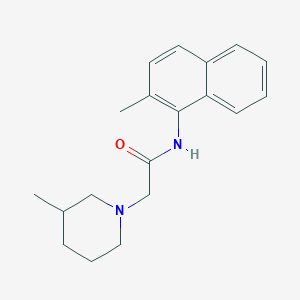
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group, a nitrophenyl group, and a carbonitrile group attached to the indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and nitrophenyl groups. The final step involves the addition of the carbonitrile group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted indoles .
Applications De Recherche Scientifique
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and nitrophenyl groups enhances its binding affinity and specificity. The carbonitrile group may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carboxylic acid
- 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-methyl ester
- 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-amine
Uniqueness
5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
62039-79-6 |
|---|---|
Formule moléculaire |
C15H8ClN3O2 |
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
5-chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H8ClN3O2/c16-10-4-5-13-12(7-10)15(14(8-17)18-13)9-2-1-3-11(6-9)19(20)21/h1-7,18H |
Clé InChI |
PRJASCJOOQROFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(NC3=C2C=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)



![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)

![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)


![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)


